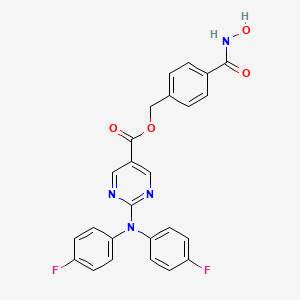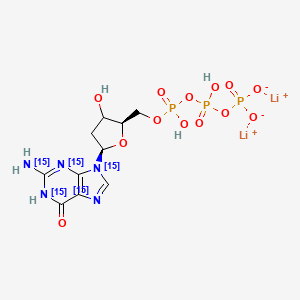
Celangulin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Celangulin is a natural insecticidal compound isolated from the plant Celastrus angulatus. It is a sesquiterpene polyol ester with a β-dihydroagarofuran skeleton. This compound is known for its potent insecticidal properties, particularly against lepidopteran larvae, making it a valuable tool in agricultural pest control .
Preparation Methods
Synthetic Routes and Reaction Conditions
Celangulin can be extracted from the roots and leaves of Celastrus angulatus. The content in roots is higher than in leaves . The extraction process typically involves solvent extraction followed by purification steps such as chromatography to isolate the active compound.
Industrial Production Methods
The industrial production of this compound is currently limited due to its low yield and discontinuous supply from natural sources. advances in synthetic biology have provided opportunities for sustainable production. Researchers have identified key genes involved in the biosynthesis of this compound, which can be used to engineer microorganisms for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Celangulin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of multiple hydroxyl groups and the β-dihydroagarofuran skeleton.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce this compound.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Celangulin has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound to study sesquiterpene polyol esters and their chemical properties.
Medicine: Research is ongoing to explore the potential medicinal properties of this compound, including its anti-cancer and anti-inflammatory effects.
Industry: This compound is used in the development of eco-friendly insecticides for agricultural pest control.
Mechanism of Action
Celangulin exerts its insecticidal effects by targeting the vacuolar ATPase (V-ATPase) in the midgut cells of insects. It binds to subunits of V-ATPase, inhibiting its activity and disrupting intracellular pH, homeostasis, and nutrient transport mechanisms . This leads to the death of the insect larvae.
Comparison with Similar Compounds
Celangulin is often compared with other sesquiterpene polyol esters, such as this compound IV and this compound V. These compounds share a similar β-dihydroagarofuran skeleton but differ in their specific functional groups and insecticidal potency . This compound V, for example, has been shown to have higher insecticidal activity compared to this compound IV .
List of Similar Compounds
- This compound IV
- This compound V
- Dihydroagarofuran derivatives
This compound stands out due to its unique combination of hydroxyl groups and its potent insecticidal activity, making it a valuable compound for both scientific research and practical applications in pest control.
Properties
Molecular Formula |
C32H40O14 |
|---|---|
Molecular Weight |
648.6 g/mol |
IUPAC Name |
[(1S,2S,4S,5R,6S,7S,9R,12R)-4,5,8,12-tetraacetyloxy-6-(acetyloxymethyl)-2-hydroxy-2,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodecan-7-yl] benzoate |
InChI |
InChI=1S/C32H40O14/c1-16(33)40-15-31-25(43-19(4)36)22(41-17(2)34)14-30(8,39)32(31)26(44-20(5)37)23(29(6,7)46-32)24(42-18(3)35)27(31)45-28(38)21-12-10-9-11-13-21/h9-13,22-27,39H,14-15H2,1-8H3/t22-,23+,24?,25-,26+,27+,30-,31-,32-/m0/s1 |
InChI Key |
SIEZSHWOPJNWFA-YRJKAWBZSA-N |
Isomeric SMILES |
CC(=O)OC[C@@]12[C@H]([C@H](C[C@]([C@@]13[C@@H]([C@@H](C([C@H]2OC(=O)C4=CC=CC=C4)OC(=O)C)C(O3)(C)C)OC(=O)C)(C)O)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC12C(C(CC(C13C(C(C(C2OC(=O)C4=CC=CC=C4)OC(=O)C)C(O3)(C)C)OC(=O)C)(C)O)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2S)-4-[7-[3-amino-2-fluoro-5-methyl-6-(trifluoromethyl)phenyl]-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile](/img/structure/B12372128.png)


![4-[(5,17,17-Trimethyl-3,10-dioxa-8-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),4,7(11),8,13(18),19-heptaen-9-yl)methyl]benzene-1,2-diol](/img/structure/B12372142.png)

![(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[(6-hydrazinylpyridine-3-carbonyl)amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12372157.png)
![Tetrasodium;2-[[4-[[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]benzene-1,4-disulfonate](/img/structure/B12372158.png)


![4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B12372174.png)

![(6S)-5-[(2R)-2-hydroxy-4-methylpentanoyl]-N-[(2S)-3-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]-4-(trifluoromethoxy)butan-2-yl]-5-azaspiro[2.4]heptane-6-carboxamide](/img/structure/B12372183.png)
